molecular formula C7H11NOS B13604393 (R)-2-amino-2-(5-methylthiophen-2-yl)ethanol

(R)-2-amino-2-(5-methylthiophen-2-yl)ethanol

Cat. No.: B13604393
M. Wt: 157.24 g/mol
InChI Key: BLVLSVVPRJHGQW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-amino-2-(5-methylthiophen-2-yl)ethanol is a chiral compound featuring an amino group, a hydroxyl group, and a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(5-methylthiophen-2-yl)ethanol typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with an appropriate chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(5-methylthiophen-2-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-amino-2-(5-methylthiophen-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-amino-2-(5-methylthiophen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-amino-2-(5-methylthiophen-2-yl)ethanol is unique due to its chiral nature and the presence of both an amino and hydroxyl group, which can participate in various chemical reactions. The methyl group on the thiophene ring also contributes to its distinct electronic properties and potential biological activities .

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(2R)-2-amino-2-(5-methylthiophen-2-yl)ethanol

InChI

InChI=1S/C7H11NOS/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3/t6-/m1/s1

InChI Key

BLVLSVVPRJHGQW-ZCFIWIBFSA-N

Isomeric SMILES

CC1=CC=C(S1)[C@@H](CO)N

Canonical SMILES

CC1=CC=C(S1)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.